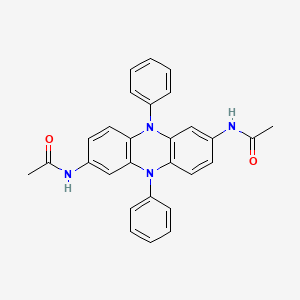

N,N'-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide is a compound that has garnered significant interest in the field of photodynamic therapy. This compound is known for its aggregation-induced emission properties and its ability to generate reactive oxygen species, making it a promising candidate for various scientific applications .

Preparation Methods

The synthesis of N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide involves several steps. One common method includes the reduction of phenazine followed by alkylation and subsequent reactions with Grignard reagents . The reaction conditions typically involve the use of solvents like dichloromethane and piperidine, with the reactions carried out under an inert atmosphere at elevated temperatures .

Chemical Reactions Analysis

N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong electron donors and acceptors to enhance intramolecular charge transfer intensity . Major products formed from these reactions often include derivatives with enhanced photodynamic properties .

Scientific Research Applications

This compound has been extensively studied for its applications in photodynamic therapy, particularly under hypoxic conditions. It has shown promise in generating reactive oxygen species that can inhibit the growth of cancer cells . Additionally, its aggregation-induced emission properties make it useful in cellular imaging and other biological applications .

Mechanism of Action

The mechanism by which N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide exerts its effects involves the generation of reactive oxygen species such as superoxide anions and hydroxyl radicals. These reactive species can induce cell death in cancer cells by damaging cellular components . The compound’s ability to target mitochondria further enhances its efficacy in photodynamic therapy .

Comparison with Similar Compounds

N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide can be compared to other similar compounds such as N,N’-diphenyl-dihydrophenazine and its ortho-dimethyl-substituted derivatives. These compounds also exhibit aggregation-induced emission properties and are used in photodynamic therapy . N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide stands out due to its enhanced ability to generate reactive oxygen species and its superior performance under hypoxic conditions .

Properties

CAS No. |

61228-22-6 |

|---|---|

Molecular Formula |

C28H24N4O2 |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

N-(7-acetamido-5,10-diphenylphenazin-2-yl)acetamide |

InChI |

InChI=1S/C28H24N4O2/c1-19(33)29-21-13-15-25-27(17-21)31(23-9-5-3-6-10-23)26-16-14-22(30-20(2)34)18-28(26)32(25)24-11-7-4-8-12-24/h3-18H,1-2H3,(H,29,33)(H,30,34) |

InChI Key |

JWMJJXQNQJOZBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C3=C(N2C4=CC=CC=C4)C=CC(=C3)NC(=O)C)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)

![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)

![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)

![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)

![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)